Benzene, 2-nitro-1,3-bis(phenylthio)-
Description
Benzene, 2-nitro-1,3-bis(phenylthio)- is a nitro- and sulfur-substituted aromatic compound with a benzene core functionalized by a nitro (-NO₂) group at position 2 and two phenylthio (-SPh) groups at positions 1 and 3. For example, sulfur-containing aromatic compounds like 1-methyl-3-(phenylthio)benzene (C₁₃H₁₂S, MW 200.30 g/mol) exhibit moderate stability and solubility in organic solvents , while nitro groups enhance electrophilic substitution resistance due to their electron-withdrawing nature .
Structure
2D Structure
Properties
CAS No. |
98119-89-2 |
|---|---|
Molecular Formula |
C18H13NO2S2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-nitro-1,3-bis(phenylsulfanyl)benzene |
InChI |
InChI=1S/C18H13NO2S2/c20-19(21)18-16(22-14-8-3-1-4-9-14)12-7-13-17(18)23-15-10-5-2-6-11-15/h1-13H |
InChI Key |
GOMALWQZYLKPKP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=C(C(=CC=C2)SC3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C(=CC=C2)SC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Benzene, 2-nitro-1,3-bis(phenylthio)- serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promising biological activities.
Antimicrobial Activity
Research indicates that compounds derived from 2-nitroaniline structures exhibit substantial antibacterial and antifungal properties. For instance, derivatives of 2-nitro-5-(phenylthio)-anilines have been explored for their potential against pathogens like Staphylococcus aureus and Candida albicans .
Case Study:
A study demonstrated that modifications to the phenylthio group significantly enhanced the antimicrobial efficacy of the compounds. The introduction of halogenated substituents increased the antibacterial activity against Gram-positive bacteria .
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-Nitro-5-(phenylthio)-aniline | Antibacterial | 20-28 | |
| Halogenated derivatives | Antifungal | 32-42 |
Agrochemicals
The compound is also utilized in the development of herbicides and pesticides. Its derivatives can act as effective agents in agricultural applications.
Herbicide Development
The synthesis of 2-nitro-5-(phenylthio)-anilines has been linked to herbicide formulations. These compounds are beneficial for controlling unwanted vegetation and promoting crop yield.
Case Study:
A patent describes methods for synthesizing these compounds effectively, achieving high yields and purities suitable for agricultural use . The process involves reacting thiophenols with nitroanilines under controlled conditions to produce active herbicidal agents.
| Process Step | Conditions | Yield (%) |
|---|---|---|
| Reaction with thiophenol | 40-100°C, 3-12 bar | >92% |
| Precipitation from water | N/A | >95% |
Chemical Synthesis
Benzene, 2-nitro-1,3-bis(phenylthio)- is pivotal in synthetic organic chemistry as a precursor for various chemical transformations.
Synthesis of Complex Molecules
The compound can be utilized to synthesize more complex structures through various reactions such as nucleophilic substitutions and cycloadditions.
Case Study:
Research has shown that benzene derivatives can undergo multiple functional group transformations, leading to the formation of new pharmacologically active compounds . This versatility makes it a valuable building block in drug design.
Computational Chemistry
Recent advancements in computational tools have allowed for the prediction of the physicochemical properties of benzene derivatives, including Benzene, 2-nitro-1,3-bis(phenylthio)-.
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) models are employed to predict the biological activity based on chemical structure variations. This approach aids in optimizing lead compounds for better efficacy and reduced toxicity .
Data Table: QSAR Predictions
| Property | Value |
|---|---|
| LogP | 3.5 |
| Solubility (mg/L) | 150 |
| Toxicity (EC50) | >100 µg/mL |
Comparison with Similar Compounds
Key Research Findings
- Electronic Effects : Meta-nitro substitution creates a polarized electron distribution, making the compound less reactive than ortho/para isomers but more stable in acidic environments .
- Spectroscopic Data : Similar compounds like 1-nitro-4-(phenylthio)benzene exhibit UV-Vis absorption bands near 300 nm, attributed to π→π* transitions in the nitro-aromatic system .
Preparation Methods
General Synthetic Strategy
The synthesis of Benzene, 2-nitro-1,3-bis(phenylthio)- typically involves:
- Nitration of benzene derivatives to introduce the nitro group at the 2-position.
- Introduction of phenylthio groups at the 1 and 3 positions via nucleophilic substitution or thiolation reactions.
- Use of halogenated intermediates or activated leaving groups to facilitate substitution by phenylthiolate nucleophiles.
Preparation of the Bis(phenylthio) Substituents
A key step in the synthesis is the formation of the bis(phenylthio) moiety. This is commonly achieved by:
- Starting from a 1,3-dihalobenzene derivative (e.g., 1,3-dichlorobenzene or 1,3-dibromobenzene).
- Reacting with sodium thiophenolate (PhSNa) or equivalent phenylthiolate salts under nucleophilic aromatic substitution conditions.
- The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or ethanol/water mixtures at elevated temperatures to promote substitution.
This approach ensures regioselective substitution at the 1 and 3 positions due to the directing effects of the halogen substituents.
The introduction of the nitro group at the 2-position relative to the bis(phenylthio) substituents can be achieved by:
- Electrophilic aromatic substitution using nitrating agents such as a mixture of concentrated nitric acid and sulfuric acid.
- Alternatively, nitration can be performed on the benzene ring prior to the introduction of phenylthio groups to control regioselectivity.
Representative Synthetic Route from Literature
A detailed synthetic procedure adapted from a related bis(thioether) ligand synthesis and aromatic substitution studies is as follows:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 1,3-Dihalobenzene + NaSPh in DMF, reflux | Nucleophilic substitution to form 1,3-bis(phenylthio)benzene intermediate | High yield, regioselective substitution |
| 2 | Nitration with HNO3/H2SO4 at controlled temperature | Introduction of nitro group at 2-position | Moderate to high yield, controlled conditions to avoid over-nitration |
| 3 | Purification by recrystallization or chromatography | Isolation of pure Benzene, 2-nitro-1,3-bis(phenylthio)- | Purity > 98% achievable |
This sequence ensures that the sensitive phenylthio groups are introduced prior to nitration or vice versa, depending on the stability of intermediates.
Alternative Preparation Approaches
- Stepwise thiolation : Starting from 2-nitro-1,3-dihalobenzene, the phenylthio groups are introduced sequentially to improve regioselectivity.
- Use of protected intermediates : Protection of reactive groups during nitration or thiolation to avoid side reactions.
- Catalytic methods : Use of catalysts such as copper or palladium complexes to facilitate C–S bond formation under milder conditions.
Experimental Data and Reaction Monitoring
- Reactions are typically monitored by thin-layer chromatography (TLC) on silica gel.
- Structural confirmation is done by 1H NMR, 13C NMR, and mass spectrometry .
- Purity is confirmed by elemental analysis and chromatographic techniques .
Summary Table of Key Reaction Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, ethanol/water, dichloromethane | Polar aprotic solvents favor substitution |
| Temperature | Room temperature to reflux (25–120 °C) | Depends on step; nitration at lower temps |
| Reaction time | 2–12 hours | Monitored by TLC |
| Catalysts | None or Lewis acids (AlCl3, FeCl3 for nitration) | Catalysts promote electrophilic substitution |
| Workup | Aqueous quench, extraction, drying | Use of sodium bicarbonate wash to neutralize acids |
| Purification | Recrystallization, silica gel chromatography | Ensures high purity |
Research Findings and Optimization
- Studies indicate that nucleophilic substitution of halobenzenes with sodium thiophenolate proceeds efficiently in DMF with yields typically above 70%.
- The nitration step requires careful temperature control (-10 to 40 °C) to prevent over-nitration and degradation of phenylthio groups.
- Use of aluminum chloride or iron(III) chloride as catalysts in nitration improves selectivity and yield of the nitro-substituted product.
- The order of functional group introduction impacts overall yield and purity ; introducing nitro groups prior to thiolation can sometimes lead to lower yields due to steric hindrance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
